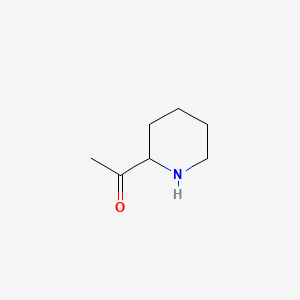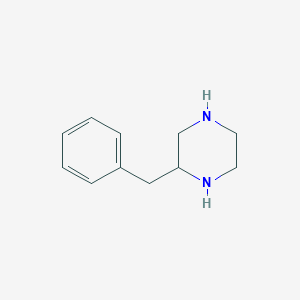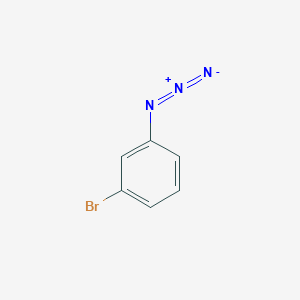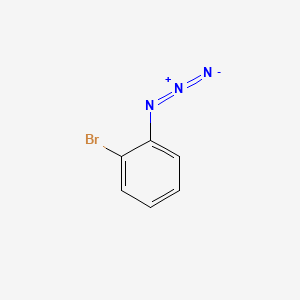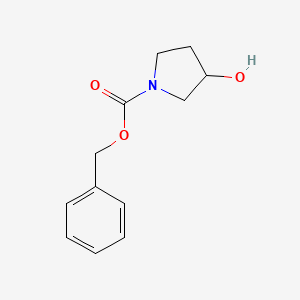
3-Styrylpropionic acid
Vue d'ensemble
Description
3-Styrylpropionic acid is a natural product found in Artemisia salsoloides with data available.
Applications De Recherche Scientifique
Metabolic Engineering and Microbial Production
3-Styrylpropionic acid, often referenced in its variant form as 3-hydroxypropionic acid (3-HP), has garnered significant attention in the field of metabolic engineering. Studies have demonstrated the successful metabolic engineering of organisms like Corynebacterium glutamicum for efficient production of 3-HP from glucose and xylose, utilizing the glycerol pathway. This engineered strain achieved a high yield of 3-HP, marking a significant advancement in utilizing sugars for 3-HP production (Chen et al., 2017). Additionally, comprehensive reviews on biosynthetic pathways for 3-HP production highlight the growing interest in biobased platform chemicals, with 3-HP being a notable example due to its applications in synthesizing novel polymers and derivatives (Jiang et al., 2009).
Biotechnology and Synthetic Biology
The production of 3-HP in engineered organisms like Saccharomyces cerevisiae and Methylobacterium extorquens has been explored, highlighting the chemical's potential as a platform for various commodity chemicals. This research offers insights into the optimization of precursor and co-factor supply for improved 3-HP production, demonstrating its viability as a bio-based alternative to petrochemicals (Yun Chen et al., 2014).
Industrial and Chemical Applications
3-Styrylpropionic acid's role as a precursor for high-value compounds, including acrylic acid, is underscored in various studies. Its conversion to bulk chemicals and its use in the production of biodegradable polymers position it as a commercially valuable chemical (Vidra & Németh, 2017). Furthermore, advancements in enzymatic synthesis and its high productivity using engineered Escherichia coli cells highlight the chemical's potential for organic synthesis and high-performance polymers (Yu et al., 2016).
Environmental Sustainability
The exploration of eco-sustainable processes leading to 3-HP, particularly through catalytic chemical methods, indicates the potential of this chemical in green chemistry applications. This approach aligns with the growing focus on environmentally friendly processes in chemical production (Pina et al., 2011).
Propriétés
Nom du produit |
3-Styrylpropionic acid |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
5-phenylpent-4-enoic acid |
InChI |
InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2,(H,12,13) |
Clé InChI |
ISCHCBAXHSLKOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CCCC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


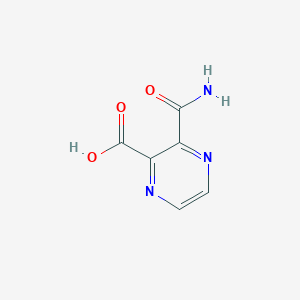
![Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B1268319.png)

